Shizukanolide C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of lindenane sesquiterpenoids, including compounds related to Shizukanolide C, involves intricate synthetic strategies. For example, the asymmetric total synthesis of related compounds such as shizukaol J, trichloranoid C, and trishizukaol A was achieved through methods including Nelson's catalytic asymmetric ketene-aldehyde cycloaddition and a sequence of allylic alkylation/reduction/acidic cyclization. This highlights the complexity and the synthetic challenge these molecules present (Wang et al., 2022). Similarly, the total syntheses of chloranthalactones and shizukanolide E utilized Matteson epoxidation and intramolecular Hodgson cyclopropanation to construct their complex tricyclic skeletons (Yue et al., 2012).

Aplicaciones Científicas De Investigación

Antifungal Activity : Shizukanolide C, along with other sesquiterpenes isolated from Chloranthus japonicus, has demonstrated moderate antifungal activity. This suggests potential applications in the development of antifungal agents (Kawabata, Tahara, & Mizutani, 1981).

Chemical Constituents Study : Research on the chemical constituents of Chloranthus japonicus led to the isolation and identification of Shizukanolide C as one of the sesquiterpenoids obtained. This adds to the understanding of the chemical composition of Chloranthus japonicus, which is valuable for further pharmacological studies (Ping Fang, Haiyang Liu, & H. Zhong, 2012).

Synthesis Studies : Synthetic strategies for lindenane-type sesquiterpenoids, which include Shizukanolide C, have been developed. This research is crucial for facilitating the study of these compounds' biological activities and potential therapeutic applications (G. Yue, Li Yang, Changchun Yuan, Biao Du, & Bo Liu, 2012).

Antifungal Activities of Dimeric Sesquiterpenes : Shizukaols C and F, dimeric sesquiterpenes related to Shizukanolide C, have shown potent antifungal activities against various plant pathogenic fungi. This indicates the potential of Shizukanolide C and related compounds in agricultural applications (T. Kang, Y. Lee, Won Jung Lee, E. Hwang, Ki Duk Park, G. J. Choi, J. Moon, Ho‐Yong Park, & S. Kim, 2017).

Safety and Hazards

When handling Shizukanolide C, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Shizukanolide C is a sesquiterpene lactone that can be isolated from the plant Chloranthus japonicus . The primary targets of Shizukanolide C are fungi, particularly those of the genera Mucor and Rhizopus . These fungi are responsible for various diseases in humans, animals, and plants, making them significant targets for antifungal compounds.

Mode of Action

Shizukanolide C interacts with its fungal targets by inhibiting their growth It’s known that the dehydro-compound of shizukanolide c shows moderate antifungal activity .

Biochemical Pathways

Given its antifungal activity, it can be inferred that it disrupts essential biological processes in fungi, such as cell wall synthesis, membrane integrity, or metabolic pathways, leading to their growth inhibition .

Result of Action

The primary result of Shizukanolide C’s action is the inhibition of fungal growth . This makes it a potential candidate for the development of new antifungal treatments.

Propiedades

IUPAC Name |

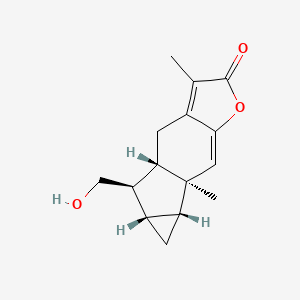

(1S,9S,10R,12S,13R)-13-(hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-7-8-3-12-10(6-16)9-4-11(9)15(12,2)5-13(8)18-14(7)17/h5,9-12,16H,3-4,6H2,1-2H3/t9-,10-,11-,12+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHCTKZHBRTLRU-CYRTVHNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C4CC4C3(C=C2OC1=O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H]([C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shizukanolide C | |

Q & A

Q1: What is the structural relationship between Shizukanolides C, D, E, and F?

A1: Shizukanolides D (1), E (4), and F (6) are structural derivatives of Shizukanolide C (2). Shizukanolide D is an epoxy derivative of Shizukanolide C []. Meanwhile, Shizukanolides E and F are hydroxy derivatives of Shizukanolide C [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.